2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H10Cl2N2O3S and its molecular weight is 357.21. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibitors
Research has shown that derivatives of benzenesulfonamide, including structures similar to 2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide, have been synthesized and evaluated for their inhibitory activity against the carbonic anhydrase enzyme. These compounds demonstrate potent in vitro inhibition against human carbonic anhydrase isoforms I, II, and VII, with inhibitory activities in the low nanomolar range. Such inhibitors have potential applications in the treatment of conditions like glaucoma, epilepsy, obesity, and certain cancers due to the role of carbonic anhydrase in these diseases (Sethi et al., 2013).
Antimicrobial and Anticancer Evaluation
Another study synthesized a series of derivatives and evaluated them for their antimicrobial and anticancer activities. The results indicated significant effectiveness of certain compounds against various bacterial strains and cancer cell lines, showcasing the therapeutic potential of these sulfonamide derivatives in antimicrobial and anticancer treatments (Kumar et al., 2014).
Urease Inhibition for GIT Disorders
Compounds with the core structure of this compound have also been identified as potential urease inhibitors. These compounds have shown excellent anti-urease activity, suggesting their utility in treating gastrointestinal tract disorders such as gastric and peptic ulcers and hepatic encephalopathy (Irshad et al., 2021).
Cognitive Enhancing Properties
Research on similar benzenesulfonamide derivatives has demonstrated cognitive enhancing properties in animal models, particularly through the inhibition of the 5-HT6 receptor. Such compounds are being explored for their potential use in treating cognitive deficits associated with diseases like Alzheimer's and schizophrenia (Hirst et al., 2006).
Mechanism of Action
Target of Action
The compound 2,5-dichloro-N-(2-oxoindolin-5-yl)benzenesulfonamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
2,5-dichloro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3S/c15-9-1-3-11(16)13(7-9)22(20,21)18-10-2-4-12-8(5-10)6-14(19)17-12/h1-5,7,18H,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVUZNOOHWWRAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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